Dipotassium D-glucarate

Description

Chemical Identity and Nomenclature

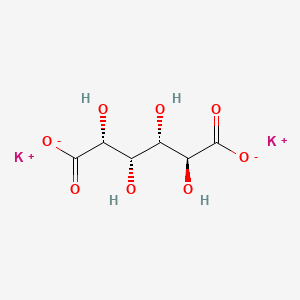

This compound constitutes a potassium salt derivative of D-glucaric acid, formally designated with the Chemical Abstracts Service number 84864-60-8. The compound exhibits the molecular formula C6H8K2O8 and possesses a molecular weight of 286.32 grams per mole. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound bears the systematic name dipotassium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate.

The structural configuration of this compound derives from its parent compound, glucaric acid, which carries the PubChem Compound Identifier 33037. The European Community has assigned the compound the European Community number 284-383-1, while the United States Food and Drug Administration Global Substance Registration System recognizes it under the identifier U9GJZ222NU. Alternative nomenclature designations include dipotassium glucarate, potassium saccharate, and D-glucaric acid potassium salt.

Table 1: Fundamental Chemical Properties of this compound

The stereochemical configuration of this compound reflects the spatial arrangement inherent in D-glucaric acid, with specific stereochemical descriptors (2S,3S,4S,5R) indicating the absolute configuration at each chiral center. This stereochemical specificity distinguishes the compound from other possible isomeric forms and contributes to its unique chemical and biological properties. The compound contains four hydroxyl groups positioned on the carbon backbone, creating multiple sites for hydrogen bonding interactions.

The International Chemical Identifier string for this compound reads InChI=1S/C6H10O8.2K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0../s1, providing a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key, ZCTRSOMMTLXYCN-SDFKWCIISA-L, serves as a unique identifier for database searches and chemical informatics applications.

Table 2: Synonymous Chemical Designations for this compound

Historical Context in Organic Chemistry Research

The historical development of this compound traces its origins to pioneering research in carbohydrate oxidation chemistry conducted during the late nineteenth and early twentieth centuries. The fundamental parent compound, D-glucaric acid, emerged from systematic investigations into sugar oxidation reactions, particularly the work involving nitric acid oxidation of glucose substrates.

Heinrich Kiliani, a German chemist, provided the initial description of the oxidation reaction producing D-glucaric acid in 1925, establishing the foundational methodology for converting sugars and polysaccharides into the corresponding acid derivatives through nitric acid treatment. Kiliani's contributions to organic chemistry extended beyond this single discovery, as he collaborated with Emil Fischer on developing methods for extending saccharide chains while preserving stereochemical configurations, work that became known as the Kiliani-Fischer synthesis.

The earliest documented preparation of glucaric acid derivatives dates to 1870, when Hlasiwetz and Habermann first reported the chemical oxidation of glucose using bromine water, though their work focused on gluconic acid rather than glucaric acid. The systematic study of glucose oxidation products expanded considerably during the late nineteenth century as organic chemists developed increasingly sophisticated methods for carbohydrate transformation.

Table 3: Historical Milestones in Glucaric Acid Chemistry

Industrial interest in glucaric acid and its derivatives developed during the mid-twentieth century, culminating in patent applications describing systematic production methods. United States Patent 2,436,659, filed in 1948, detailed a comprehensive process for manufacturing D-saccharic acid through controlled glucose oxidation using nitric acid solutions. This patent specified optimal reaction conditions including temperature ranges of 55 to 90 degrees Celsius, nitric acid concentrations between 50 to 70 percent, and glucose-to-nitric acid molar ratios of 1:4 for maximizing yield.

The patent documentation revealed that the neutralization of the acidic reaction mixture with potassium hydroxide or potassium carbonate solutions to achieve pH values of 8 or higher resulted in the formation of soluble potassium saccharate salts. Subsequent acidification to pH values between 3.4 and 3.6 induced crystallization of potassium acid saccharate, which could be isolated with purities reaching 97 to 100 percent. This methodology established the foundation for modern this compound production protocols.

Contemporary research applications of this compound have expanded significantly beyond its historical synthetic chemistry origins. Modern investigations have explored the compound's utility in biotechnological applications, including its role as a precursor in engineered microbial systems for sustainable chemical production. Saccharomyces cerevisiae strains engineered to express heterologous enzymes have demonstrated the capacity to produce glucaric acid through biosynthetic pathways starting from glucose and myo-inositol intermediates.

Recent scientific literature documents the successful construction of glucaric acid biosynthetic pathways in various microorganisms, with reported production titers reaching 15.6 grams per liter in optimized fermentation systems. These biotechnological approaches represent a significant departure from traditional chemical oxidation methods, offering potentially more sustainable and environmentally compatible production strategies. The development of fusion proteins combining myo-inositol oxygenase and uronate dehydrogenase activities has enhanced the efficiency of biological glucaric acid production by 5.7-fold compared to separate enzyme systems.

Properties

IUPAC Name |

dipotassium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.2K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTRSOMMTLXYCN-SDFKWCIISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233921 | |

| Record name | Dipotassium D-glucarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84864-60-8 | |

| Record name | Dipotassium glucarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084864608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium D-glucarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium D-glucarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | U9GJZ222NU | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GJZ222NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

In Vitro Biotransformation (ivBT) from Starch

The ivBT approach utilizes a cascade of thermophilic and mesophilic enzymes to convert starch into D-glucaric acid, which is subsequently neutralized with potassium hydroxide to form this compound. The process involves three stages:

- Starch Degradation : Thermophilic enzymes (isoamylase, α-glucan phosphorylase, phosphoglucomutase) break down starch into glucose-1-phosphate.

- myo-Inositol Synthesis*: Inositol 1-phosphate synthase and inositol monophosphatase convert glucose-1-phosphate to *myo-inositol.

- Oxidation to D-Glucaric Acid : Mesophilic enzymes (myo-inositol oxygenase, uronate dehydrogenase, NADH oxidase) oxidize myo-inositol to D-glucaric acid.

Key Optimization Strategies :

- Stepwise Enzyme Addition : Mitigates product inhibition on myo-inositol oxygenase (MIOX) and accommodates differing temperature/pH optima of enzymes.

- Bioreactor Design : A stirred-tank bioreactor with pH control (maintained at 7.0–7.5) and dual-temperature zones (50°C for thermophilic enzymes, 30°C for mesophilic enzymes) enhances oxygen transfer and reaction efficiency.

Outcomes :

- Yield : 52.1 g/L disodium D-glucarate was achieved in bioreactors. Substituting sodium hydroxide with potassium hydroxide in neutralization steps could yield this compound at comparable titers.

- Atom Efficiency : 96.6%, minimizing waste.

Chemical Neutralization of D-Glucaric Acid

Direct Neutralization with Potassium Hydroxide

This compound is synthesized by neutralizing D-glucaric acid with potassium hydroxide in aqueous solution:

$$

\text{C}6\text{H}{10}\text{O}8 + 2\text{KOH} \rightarrow \text{C}6\text{H}8\text{O}8\text{K}2 + 2\text{H}2\text{O}

$$

Procedure :

- Dissolve D-glucaric acid in deionized water at 25°C.

- Add 2 molar equivalents of potassium hydroxide dropwise under stirring.

- Concentrate the solution via rotary evaporation and crystallize at 4°C.

Challenges :

- Lactonization : D-Glucaric acid rapidly lactonizes in aqueous solutions, reducing yield. Azeotropic drying with isopropanol suppresses lactone formation, achieving >99% purity.

- Stoichiometric Precision : Excess potassium hydroxide leads to tripotassium salts, necessitating precise pH control (7.0–7.5).

Fermentation and Downstream Processing

Microbial Fermentation

Escherichia coli and Bacillus subtilis strains engineered with glucose oxidase pathways produce D-glucaric acid extracellularly. Subsequent pH adjustment with potassium hydroxide forms this compound.

Fermentation Conditions :

Antisolvent Crystallization

Recovery of this compound :

- Broth Acidification : Adjust fermented broth to pH 3.5 with HCl to precipitate monopotassium D-glucarate.

- Neutralization : Redissolve monopotassium salt and neutralize with KOH to pH 7.0.

- Antisolvent Addition : Mix with acetone (1:2.95 mass ratio) to reduce solubility, inducing crystallization.

- Filtration and Drying : Recover crystals via vacuum filtration and dry at 40°C under reduced pressure.

Performance Metrics :

Comparative Analysis of Preparation Methods

Industrial and Environmental Considerations

Solvent Sustainability

GRAS (Generally Recognized as Safe) solvents like acetone and isopropanol dominate antisolvent crystallization, aligning with green chemistry principles. Solvent recovery rates exceed 90%, reducing environmental impact.

Energy Efficiency

Aspen Plus modeling of fermentation processes indicates a 21% reduction in energy use compared to traditional methods, primarily through optimized solvent recycling.

Chemical Reactions Analysis

Reagents and Conditions

-

Nitric Acid (HNO₃): Oxidizes D-glucose to D-glucaric acid at 25–40°C under 0.25–0.5 bar pressure, followed by neutralization with KOH to form dipotassium D-glucarate .

-

TEMPO/KClO System: Mediates selective oxidation of glucose to glucaric acid at pH 10–13, achieving 91.9% yield with 98.3% glucose conversion .

Key Findings

-

Over-oxidation with excess KClO (>4.3 equiv) degrades glucaric acid, reducing yields by 15–20% .

-

Electrochemical methods using Pt/C catalysts yield glucaric acid alongside CO₂ (2.9%) and lactones (45% of total products) .

Cation Exchange

This compound undergoes ion exchange with metal salts to form alternative glucarates:

| Reagent | Product | Solubility (g/100 mL) | Application |

|---|---|---|---|

| CaCl₂ | Calcium D-glucarate | 0.12 | Detoxification supplements |

| Na₂CO₃ | Disodium D-glucarate | 12.5 | Industrial sequestrants |

-

Potassium ions are replaced stoichiometrically, with disodium glucarate showing superior solubility .

Acid-Catalyzed Lactonization

Glucaric acid (released from dipotassium salt under acidic conditions) forms lactones:

| Lactone Type | Conditions | Yield (%) | Stability |

|---|---|---|---|

| d-Glucaro-1,4-lactone | pH 3.5, 65°C | 68 | Stable in aqueous solutions |

| d-Glucaro-6,3-lactone | pH 2.0, 25°C | 32 | Hydrolyzes above 40°C |

Enzymatic Degradation

-

d-Glucarate Dehydratase: Converts this compound to 3-deoxy-2-keto-L-threo-hexarate (KDG) in E. coli, followed by dehydration to α-ketoglutaramate .

-

β-Glucuronidase Inhibition: D-glucaric acid (metabolite) inhibits β-glucuronidase (IC₅₀ = 12 μM), reducing toxin reabsorption in the liver .

Pt-Catalyzed Oxidation

-

Mechanism: Glucose → Gluconic acid → Guluronic acid → Glucaric acid .

-

Byproducts: CO₂ (2.9%) and γ-lactones (e.g., glucono-1,4-lactone) form due to oxidative cleavage and dehydration .

TEMPO-Mediated Oxidation Parameters

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Oxidant (KClO) | 3.0–4.3 equiv | +25/−20 |

| pH | 10.0–10.5 | +15/−30 |

| Temperature | 25–30°C | +10/−12 |

Nitric Acid Oxidation Stages

| Stage | Duration (min) | Temperature (°C) | Key Process |

|---|---|---|---|

| 3 | 30 | 25 | Glucose addition |

| 5 | 90 | 25 | Main oxidation |

| 8 | 180–240 | 30–40 | Completion of NOₓ recycling |

Stability and Byproduct Management

Scientific Research Applications

Biochemical Properties and Mechanisms of Action

Dipotassium D-glucarate serves as a precursor to D-glucaric acid, which is involved in several metabolic processes. The compound exhibits hepatoprotective properties, primarily through the modulation of liver detoxification pathways. Research indicates that D-glucaric acid can inhibit the enzyme beta-glucuronidase, which is associated with increased risk for hormone-dependent cancers due to its role in glucuronidation, a process crucial for detoxifying drugs and endogenous compounds in the liver .

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

Cancer Prevention

Research suggests that K2GA may play a role in cancer prevention by regulating estrogen metabolism and reducing the risk of hormone-related cancers such as breast and prostate cancer. By inhibiting beta-glucuronidase, K2GA helps maintain lower levels of circulating estrogens .

Cholesterol Management

K2GA has also been linked to lipid-lowering effects. It may assist in maintaining healthy cholesterol levels by promoting the excretion of cholesterol through enhanced glucuronidation processes .

Hepatoprotection

The compound's ability to protect liver cells from damage due to toxins and oxidative stress makes it a candidate for therapeutic use in conditions like fatty liver disease and drug-induced liver injury .

Industrial Applications

Beyond its health-related benefits, this compound finds applications in various industrial processes:

Biomanufacturing

K2GA can be produced via fermentation processes, making it an attractive option for sustainable production methods. The fermentation route allows for large-scale production with high purity levels .

Food Industry

As a food additive, K2GA is utilized for its preservative qualities and potential health benefits. It can be incorporated into dietary supplements aimed at enhancing detoxification and overall health.

Case Studies

Several studies have documented the effects and applications of this compound:

Mechanism of Action

Dipotassium D-glucarate exerts its effects primarily through its metabolite, D-glucaric acid. D-glucaric acid enhances the body’s detoxification processes by inhibiting the enzyme beta-glucuronidase. This enzyme is involved in the breakdown of glucuronides, which are compounds that help in the excretion of toxins. By inhibiting beta-glucuronidase, D-glucaric acid promotes the elimination of toxins from the body .

Comparison with Similar Compounds

Comparison with Dipotassium D-Glucarate :

- Both salts share the D-glucaric acid anion and primary detoxification mechanism.

- Key Difference : The potassium cation in this compound may support cardiovascular health by aiding in maintaining healthy cholesterol levels, whereas calcium D-glucarate provides calcium for bone health .

2.2 D-Glucaro-1,4-Lactone

- Chemical Structure : Cyclic lactone form of D-glucaric acid (C₆H₈O₈).

- Key Benefits :

- Research Findings: Formed endogenously from D-glucarate salts in the stomach . In vitro studies demonstrate 90% inhibition of β-glucuronidase at physiological concentrations .

Comparison with this compound :

- D-Glucaro-1,4-lactone is the active metabolite of this compound, making the salt a prodrug with longer-lasting effects due to gradual lactone formation .

2.3 Other Salts and Derivatives

- Sodium D-Glucarate: Limited data exist, but sodium salts are generally less studied in detoxification contexts.

- Magnesium D-Glucarate : Hypothesized to combine detox benefits with magnesium’s anti-inflammatory properties, though clinical evidence is lacking.

Data Table: Comparative Analysis

Biological Activity

Dipotassium D-glucarate (K2GA) is a salt of D-glucaric acid, a naturally occurring compound with several biological activities. This article explores the biological activity of K2GA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of D-Glucaric Acid and Its Derivatives

D-glucaric acid is recognized for its role in detoxification processes within the body. It is involved in the glucuronidation pathway, which helps in the elimination of various toxins and metabolites. The dipotassium salt form (K2GA) enhances the solubility and bioavailability of D-glucaric acid, making it more effective for therapeutic applications.

Research indicates that K2GA exerts its biological effects through several key mechanisms:

- Liver Detoxification : K2GA has been shown to support liver health by enhancing detoxification pathways. It aids in the reduction of reactive oxygen species (ROS) production, which is crucial for preventing oxidative stress in hepatocytes (liver cells) .

- Inhibition of β-Glucuronidase : K2GA inhibits the enzyme β-glucuronidase, which plays a role in deconjugating glucuronides back into their toxic forms. By inhibiting this enzyme, K2GA helps maintain lower levels of toxins in the liver .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which can be beneficial in conditions characterized by chronic inflammation .

- Cholesterol Regulation : K2GA has been linked to cholesterol-lowering effects, contributing to cardiovascular health .

Case Studies and Clinical Trials

- Hepatoprotective Effects : A study demonstrated that supplementation with D-glucaric acid significantly reduced ROS levels in hepatocytes exposed to alcohol toxicity. The reduction was notable at supplementation levels as low as 1.8 mg, indicating its potential as a hepatoprotective agent .

- Biotransformation Studies : In vitro studies have shown that high-titer D-glucarate can be biotransformed effectively using enzyme cocktails, suggesting its utility in metabolic engineering and bioprocessing applications .

- Separation Techniques : Recent advancements in separation technologies have improved the extraction and purification processes for glucaric acid derivatives, including K2GA. Techniques such as antisolvent crystallization have been developed to enhance yield and purity .

Table 1: Biological Activities of this compound

Table 2: Summary of Research Findings on K2GA

Q & A

What experimental methodologies are commonly employed to investigate the structure-function relationship of dipotassium D-glucarate in enzymatic systems?

Basic Research Question

To study this compound's role in enzymatic reactions, researchers often combine chemical synthesis (e.g., nitric acid or TEMPO oxidation of glucose derivatives) with kinetic assays (e.g., measuring substrate turnover rates using UV-Vis spectroscopy or HPLC) . For structural insights, X-ray crystallography or NMR spectroscopy can resolve binding conformations in enzyme-substrate complexes. Additionally, isotopic labeling (e.g., ¹³C or ²H) helps track metabolic pathways in bacterial systems .

How do researchers determine the rate-limiting step in the enzymatic dehydration of this compound?

Basic Research Question

The rate-limiting step is identified via kinetic isotope effect (KIE) studies and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations . For example, QM/MM calculations on D-glucarate dehydratase predict transition states (TS1 and TS2), with energy barriers (e.g., 15.1 kcal/mol for TS2) compared to experimental activation energies (~15 kcal/mol at 295.15 K) . Pre-steady-state kinetics using stopped-flow spectrophotometry can further validate computational predictions .

How can contradictions in reported rate-limiting steps for D-glucarate dehydratase be resolved?

Advanced Research Question

Discrepancies arise from differing interpretations of proton abstraction (TS1) vs. enol intermediate formation (TS2). To resolve this, employ multi-scale modeling integrating QM/MM with Marcus theory to assess proton transfer rates . Experimentally, site-directed mutagenesis of active-site residues (e.g., H339) paired with time-resolved crystallography can isolate contributions of individual steps . Cross-validate findings using enzyme superfamily comparisons to identify conserved mechanistic features .

What computational strategies are effective in predicting enzyme-substrate specificity for this compound?

Advanced Research Question

Docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories assess binding affinities and conformational stability. For stereospecificity, QM/MM free-energy landscapes differentiate substrate enantiomers (e.g., D-glucarate vs. L-idarate) by comparing transition-state energies (differences ≥2–7 kcal/mol) . Machine learning models trained on enolase superfamily sequences can predict transporter interactions (e.g., D-glucarate permease) .

How can this compound be quantified in complex biological matrices?

Basic Research Question

Use enzymatic assays with glucose oxidase/peroxidase systems adapted for glucarate detection, ensuring specificity via pre-column derivatization (e.g., with 2,4-dinitrophenylhydrazine) followed by HPLC-UV/Vis analysis . For bacterial cultures, isotope dilution mass spectrometry (IDMS) improves accuracy by correcting for matrix effects .

How do researchers address conflicting data on bacterial D-glucarate utilization pathways?

Advanced Research Question

Two pathways exist: (1) conversion to D-glycerate and 2-phosphoglycerate, and (2) α-ketoglutarate production. To validate dominance, use ¹³C metabolic flux analysis in B. cenocepacia cultures and knockout strains to silence pathway-specific genes (e.g., garK, garL) . Pair with transcriptomics (RNA-seq) to quantify pathway enzyme expression under varying carbon sources.

What experimental designs mitigate discrepancies between in vitro and in vivo activity of this compound?

Advanced Research Question

In vitro-in vivo correlation (IVIVC) studies require simulating physiological conditions (e.g., pH 7.4, 37°C) in assays. Use 3D cell cultures or microfluidic systems to mimic tissue microenvironments. For anticancer studies, compare cell-free enzyme inhibition data with xenograft tumor models to account for bioavailability and metabolic conversion .

How is this compound stabilized in aqueous solutions for long-term studies?

Basic Research Question

Optimize pH buffers (e.g., phosphate buffer at pH 6.5–7.5) to prevent hydrolysis. Use lyophilization for storage, with reconstitution in deionized water containing chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation . Monitor stability via accelerated aging tests (40°C/75% RH) and HPLC purity checks .

What methodologies elucidate the transport mechanisms of this compound in bacterial membranes?

Advanced Research Question

Proteoliposome reconstitution assays isolate putative transporters (e.g., D-glucarate permease) for uptake kinetics (Km, Vmax) . Electrophysiology (e.g., patch-clamp) measures ion currents associated with co-transport. Cryo-EM resolves transporter structures in lipid bilayers to identify substrate-binding pockets .

How can synthetic routes for this compound be optimized for high yield and purity?

Basic Research Question

Nitric acid oxidation of glucose requires controlled temperature (50–60°C) and stoichiometric HNO₃:glucose ratios (4:1) to minimize byproducts. Alternatively, TEMPO-mediated oxidation under alkaline conditions (pH 10–12) achieves >90% yield with nanofiltration to remove catalyst residues . Characterize purity via elemental analysis and FT-IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.